molecular formula C16H15N3O B097204 (1,3-Diphenylprop-2-enylideneamino)urea CAS No. 16983-74-7

(1,3-Diphenylprop-2-enylideneamino)urea

Cat. No.: B097204
CAS No.: 16983-74-7
M. Wt: 265.31 g/mol
InChI Key: GNIQUPDTMGHDLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-Diphenylprop-2-enylideneamino)urea is a chemical compound with the molecular formula C16H15N3O. This compound is known for its unique structure, which includes a hydrazinecarboxamide group and a 1,3-diphenyl-2-propenylidene moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diphenylprop-2-enylideneamino)urea typically involves the reaction of hydrazinecarboxamide with 1,3-diphenyl-2-propenylidene under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,3-Diphenylprop-2-enylideneamino)urea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products formed are typically carboxylic acids or ketones.

    Reduction: The major products are usually amines or alcohols.

    Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

(1,3-Diphenylprop-2-enylideneamino)urea is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Diphenylprop-2-enylideneamino)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

(1,3-Diphenylprop-2-enylideneamino)urea can be compared with other similar compounds, such as:

    Hydrazinecarboxamide derivatives: These compounds share the hydrazinecarboxamide group but differ in their substituents.

    Diphenylpropenylidene derivatives: These compounds share the 1,3-diphenyl-2-propenylidene moiety but differ in their functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

16983-74-7

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

(1,3-diphenylprop-2-enylideneamino)urea

InChI

InChI=1S/C16H15N3O/c17-16(20)19-18-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H,(H3,17,19,20)

InChI Key

GNIQUPDTMGHDLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=NNC(=O)N)C2=CC=CC=C2

Synonyms

Chalcone semicarbazone

Origin of Product

United States

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